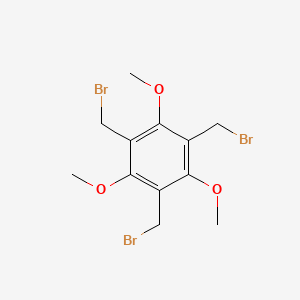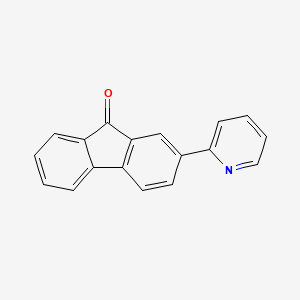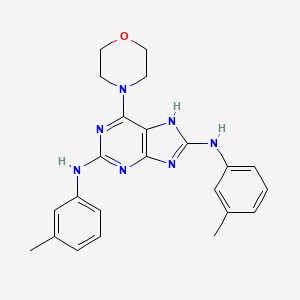
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene is an organic compound with the molecular formula C12H15Br3O3 It is characterized by three bromomethyl groups and three methoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene can be synthesized through the bromination of 1,3,5-trimethoxybenzene. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Trimethyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules and dendrimers.
Materials Science: Employed in the preparation of cross-linked polymers and resins.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Biological Studies: Utilized in the development of bioactive compounds and probes for biochemical assays.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The methoxy groups can participate in electron-donating interactions, influencing the reactivity of the benzene ring. These interactions facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(bromomethyl)benzene: Lacks the methoxy groups, making it less electron-rich and slightly less reactive towards nucleophiles.
1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene: Contains methyl groups instead of methoxy groups, affecting its solubility and reactivity.
2,4,6-Tris(bromomethyl)mesitylene: Similar structure but with different substituents, leading to variations in physical and chemical properties.
Uniqueness
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene is unique due to the presence of both bromomethyl and methoxy groups, which provide a balance of electrophilic and nucleophilic reactivity. This dual functionality makes it a valuable intermediate for diverse chemical transformations and applications in various fields of research .
Eigenschaften
Molekularformel |
C12H15Br3O3 |
|---|---|
Molekulargewicht |
446.96 g/mol |
IUPAC-Name |
1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene |
InChI |
InChI=1S/C12H15Br3O3/c1-16-10-7(4-13)11(17-2)9(6-15)12(18-3)8(10)5-14/h4-6H2,1-3H3 |
InChI-Schlüssel |
SIXRGCGOGHRWIQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1CBr)OC)CBr)OC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole](/img/structure/B12518108.png)
![N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518122.png)
![3-Methyl-4-[(methylamino)methyl]aniline](/img/structure/B12518127.png)
![1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene](/img/structure/B12518135.png)


![Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate](/img/structure/B12518149.png)


![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
![5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12518208.png)
